Cas no 1261569-59-8 (3-Bromo-2'-(difluoromethoxy)-5'-(trifluoromethyl)propiophenone)

3-Bromo-2'-(difluoromethoxy)-5'-(trifluoromethyl)propiophenone is a fluorinated aromatic ketone derivative with a bromine substituent, offering unique reactivity for synthetic applications. The presence of difluoromethoxy and trifluoromethyl groups enhances its electron-withdrawing properties, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The bromine atom provides a versatile handle for further functionalization via cross-coupling or nucleophilic substitution reactions. Its structural features contribute to improved metabolic stability and lipophilicity in drug design. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, leveraging its fluorine-rich motif to modulate binding affinity and pharmacokinetic properties. Suitable for controlled reactions under inert conditions.
3-Bromo-2'-(difluoromethoxy)-5'-(trifluoromethyl)propiophenone structure
1261569-59-8 structure
Product name:3-Bromo-2'-(difluoromethoxy)-5'-(trifluoromethyl)propiophenone
CAS No:1261569-59-8
MF:C11H8BrF5O2
MW:347.076040267944
CID:4989393

3-Bromo-2'-(difluoromethoxy)-5'-(trifluoromethyl)propiophenone Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2'-(difluoromethoxy)-5'-(trifluoromethyl)propiophenone
    • Inchi: 1S/C11H8BrF5O2/c12-4-3-8(18)7-5-6(11(15,16)17)1-2-9(7)19-10(13)14/h1-2,5,10H,3-4H2
    • InChI Key: GHTHETBUHYFHKB-UHFFFAOYSA-N
    • SMILES: BrCCC(C1C=C(C(F)(F)F)C=CC=1OC(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 308
  • Topological Polar Surface Area: 26.3
  • XLogP3: 4.1

3-Bromo-2'-(difluoromethoxy)-5'-(trifluoromethyl)propiophenone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013000422-500mg
3-Bromo-2'-(difluoromethoxy)-5'-(trifluoromethyl)propiophenone
1261569-59-8 97%
500mg
$798.70 2023-09-03
Alichem
A013000422-250mg
3-Bromo-2'-(difluoromethoxy)-5'-(trifluoromethyl)propiophenone
1261569-59-8 97%
250mg
$470.40 2023-09-03
Alichem
A013000422-1g
3-Bromo-2'-(difluoromethoxy)-5'-(trifluoromethyl)propiophenone
1261569-59-8 97%
1g
$1475.10 2023-09-03

Additional information on 3-Bromo-2'-(difluoromethoxy)-5'-(trifluoromethyl)propiophenone

Comprehensive Overview of 3-Bromo-2'-(difluoromethoxy)-5'-(trifluoromethyl)propiophenone (CAS No. 1261569-59-8)

3-Bromo-2'-(difluoromethoxy)-5'-(trifluoromethyl)propiophenone (CAS No. 1261569-59-8) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a bromine substituent, difluoromethoxy, and trifluoromethyl groups, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, owing to its ability to modulate biological targets with high specificity.

The compound's CAS number 1261569-59-8 serves as a critical identifier in chemical databases, ensuring accurate tracking and regulatory compliance. In recent years, the demand for fluorinated compounds like this one has surged, driven by their enhanced metabolic stability and lipophilicity—properties highly sought after in modern medicinal chemistry. This trend aligns with the growing focus on precision medicine and targeted therapies, where such compounds play a pivotal role.

From a synthetic chemistry perspective, 3-Bromo-2'-(difluoromethoxy)-5'-(trifluoromethyl)propiophenone exemplifies the innovative use of halogenation and fluorination techniques. These methods are frequently discussed in academic forums and industry conferences, reflecting their relevance in developing next-generation therapeutics. Notably, the compound's trifluoromethyl group is a hotspot for research due to its ability to improve binding affinity and pharmacokinetic properties.

In the context of green chemistry, the synthesis and application of CAS 1261569-59-8 are being optimized to reduce environmental impact. Researchers are exploring catalytic processes and solvent-free reactions to align with global sustainability goals. This aligns with the broader industry shift toward eco-friendly synthesis, a topic frequently searched by professionals in the field.

The compound's versatility extends to material science, where its aromatic ketone backbone is leveraged for designing advanced polymers and coatings. Such applications are particularly relevant in industries requiring high-performance materials, such as electronics and aerospace. Searches for high-temperature-resistant polymers and fluorinated coatings often intersect with discussions about this compound.

Analytical characterization of 3-Bromo-2'-(difluoromethoxy)-5'-(trifluoromethyl)propiophenone involves advanced techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and consistency, which are critical for reproducible research outcomes. The compound's spectral data is frequently referenced in peer-reviewed journals, underscoring its importance in methodological studies.

As the scientific community continues to explore structure-activity relationships (SAR), compounds like CAS 1261569-59-8 serve as key benchmarks. Their modular design allows for systematic modifications, enabling researchers to fine-tune biological activity. This approach is central to fragment-based drug design, a trending topic in pharmaceutical R&D.

In summary, 3-Bromo-2'-(difluoromethoxy)-5'-(trifluoromethyl)propiophenone (CAS No. 1261569-59-8) represents a convergence of innovation in synthetic chemistry, drug discovery, and material science. Its multifaceted applications and alignment with contemporary research trends make it a compound of enduring interest. For those seeking deeper insights, resources on fluorinated building blocks and medicinal chemistry intermediates provide further context.

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